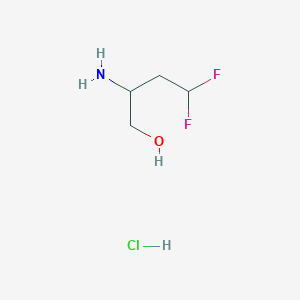![molecular formula C11H18O B1379677 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol CAS No. 1603534-19-5](/img/structure/B1379677.png)
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol
Vue d'ensemble
Description
“1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is a chemical compound with the CAS Number: 1603534-19-5 . It has a molecular weight of 166.26 . It is in the physical form of oil .
Molecular Structure Analysis
The InChI code for “1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is 1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
-
Chemical Analysis
- Application : Bicyclo[2.2.1]heptan-2-ol is a chemical compound with the molecular formula C7H12O .
- Method : The compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Results : The molecular weight of the compound is 112.1696 .
-
Organic & Biomolecular Chemistry
- Application : An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- Method : This reaction is effected through a hydrogen bond catalysis. A chiral tertiary amine is employed as the catalyst .
- Results : This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
-
Endocrine Activity
-
Synthesis of Derivatives
- Application : Synthesis of 7-Oxabicyclo[2.2.1]heptane and derivatives .
- Method : Its inhibition in T-lymphocytes prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
- Results : The results of this application were not specified in the source .
-
Transition Metal-Catalyzed Dimerization
- Application : Bicyclo[2.2.1]hept-2-ene is used in the transition metal-catalyzed dimerization of alkene .
- Method : The vinylic polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .
- Results : The results of this application were not specified in the source .
-
Chemical Synthesis
- Application : Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- is a chemical compound with the molecular formula C12H20O2 .
- Method : The compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Results : The molecular weight of the compound is 196.2860 .
-
Polymerization
- Application : Co (II) catalyzed polymerization of bicyclo[2.2.1]hept-2-ene in the presence of ethene .
- Method : This reaction is effected through a transition metal catalysis .
- Results : Bicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo[2.2.1]hept-2-enes .
-
Biotransformation
- Application : The secondary alcohols 3, 4 and 10 have been converted into the corresponding lactones using Acinetobacter calcoaceticus NCIMB 9871 .
- Method : The transformations (endo - 4)⇒ 6 + 11 and 10 ⇒ 8 + 9 can be conducted in vitro using a coupled enzyme system (Thermoanaerobium brockii dehydrogenase and Acinetobacter calcoaceticus monooxygenase) with in situ recycling of NADPH/NADP+ .
- Results : The results of this application were not specified in the source .
-
Chemical Synthesis
- Application : Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)- is a chemical compound with the molecular formula C12H20O2 .
- Method : The compound can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Results : The molecular weight of the compound is 196.2860 .
-
Polymerization
- Application : Co (II) catalyzed polymerization of bicyclo[2.2.1]hept-2-ene in the presence of ethene .
- Method : This reaction is effected through a transition metal catalysis .
- Results : Bicyclo[2.2.1]hept-2-ene may be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes or bicyclo[2.2.1]hept-2-enes .
-
Biotransformation
- Application : The secondary alcohols 3, 4 and 10 have been converted into the corresponding lactones using Acinetobacter calcoaceticus NCIMB 9871 .
- Method : The transformations (endo - 4)⇒ 6 + 11 and 10 ⇒ 8 + 9 can be conducted in vitro using a coupled enzyme system (Thermoanaerobium brockii dehydrogenase and Acinetobacter calcoaceticus monooxygenase) with in situ recycling of NADPH/NADP+ .
- Results : The results of this application were not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNUOOVGKWJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1CC2CCC1C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



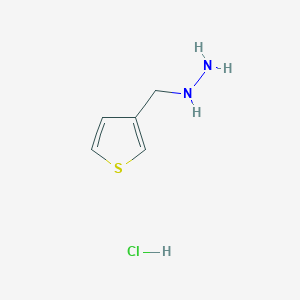
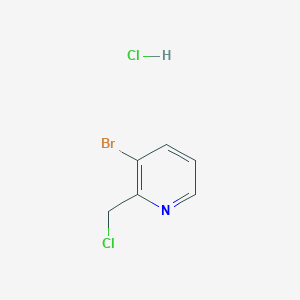
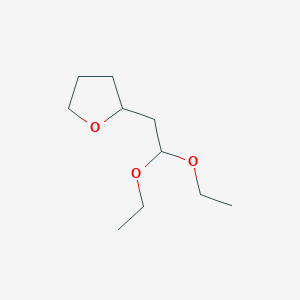
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
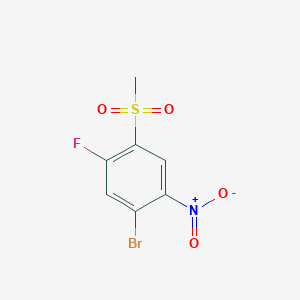
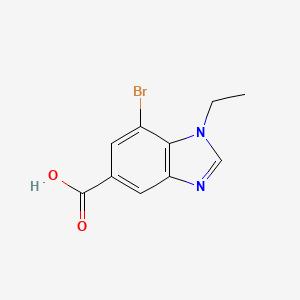
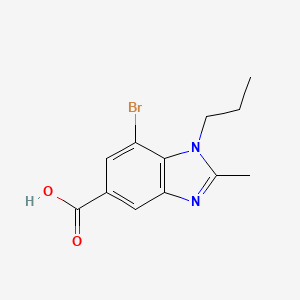
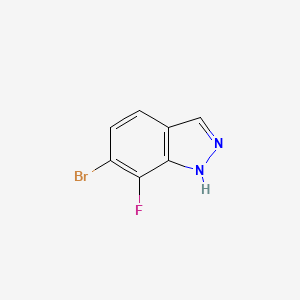
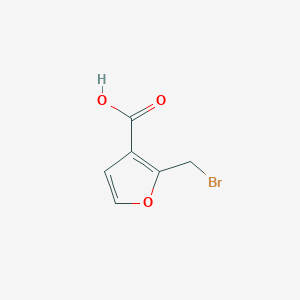
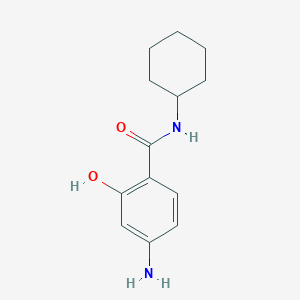
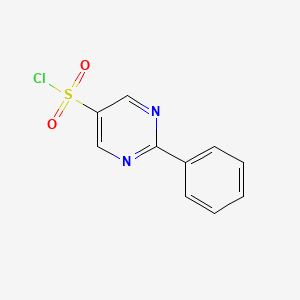
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
